4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide
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Overview
Description
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide is a complex organic compound characterized by the presence of a morpholine ring, a sulfonamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Phenyl Group: The phenyl group is introduced through a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the phenyl derivative with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-morpholinecarboxamide: Similar in structure but lacks the sulfonamide group.
4-Methylmorpholine: Contains the morpholine ring but differs in the substitution pattern.
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Shares the phenyl and dimethylaminocarbonyl groups but has a boronic acid instead of a sulfonamide.
Uniqueness
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholine ring and the sulfonamide group allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
N,4-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-3-9-18(10-4-15)26(23,24)20(2)17-7-5-16(6-8-17)19(22)21-11-13-25-14-12-21/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRDRTXMKWFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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